(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
InChI Key |
FEWOIWCVUUXSPQ-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a 4-chlorophenoxy-containing electrophile. The most common synthetic route is the reaction of (S)-pyrrolidine or its protected form with 4-chlorophenoxymethyl chloride under basic conditions. This reaction yields the substituted pyrrolidine, which is subsequently converted into its hydrochloride salt to improve stability and solubility.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (S)-Pyrrolidine + 4-Chlorophenoxymethyl chloride | Nucleophilic substitution reaction. Conducted in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydroxide or potassium carbonate to deprotonate the pyrrolidine nitrogen and facilitate substitution. Temperature typically maintained between 0°C to room temperature to control reaction rate and selectivity. |
| 2 | Work-up and purification | The reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography to isolate the free base of the substituted pyrrolidine. |
| 3 | Formation of hydrochloride salt | The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, which is isolated by filtration or crystallization. |
Industrial Scale Production
Industrial synthesis often employs similar chemistry but optimized for scale, yield, and purity. Continuous flow reactors or large batch reactors may be used. Process parameters such as solvent choice, temperature control, and reagent stoichiometry are fine-tuned to maximize efficiency. Advanced purification methods such as recrystallization and preparative chromatography ensure pharmaceutical-grade purity.
Reaction Mechanism Overview
The key reaction step is a nucleophilic substitution (typically SN2) where the nucleophilic nitrogen of the pyrrolidine attacks the electrophilic benzylic carbon of the 4-chlorophenoxymethyl chloride, displacing chloride ion and forming the C–N bond.
Data Table: Summary of Preparation Conditions and Yields
| Parameter | Typical Conditions | Observed Yield | Notes |
|---|---|---|---|
| Pyrrolidine derivative | (S)-Pyrrolidine or protected form | N/A | Enantiomerically pure starting material ensures stereochemical integrity |
| Electrophile | 4-Chlorophenoxymethyl chloride | N/A | Commercially available or synthesized from 4-chlorophenol |
| Base | Sodium hydroxide or potassium carbonate | N/A | Facilitates deprotonation and nucleophilic attack |
| Solvent | Dichloromethane, acetonitrile, or ethanol | N/A | Solvent choice affects reaction rate and purity |
| Temperature | 0°C to room temperature | 70–90% | Lower temperatures favor selectivity and reduce side reactions |
| Purification | Crystallization, chromatography | >95% purity | Essential for pharmaceutical applications |
| Salt formation | HCl in ethanol or ether | Quantitative | Converts free base to hydrochloride salt for stability |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a 4-chlorophenoxy group. As a pyrrolidine derivative, it has significant biological activities that make it useful in medicinal chemistry. The hydrochloride form enhances the compound's solubility and stability in biological systems.
Potential Applications
This compound has potential applications in pharmaceutical development as a candidate for drug formulation. Computer-aided prediction methods have investigated its biological activity, indicating potential anti-inflammatory and analgesic properties. Its structural characteristics suggest it may interact with specific biological targets, leading to therapeutic applications in treating various conditions. Interaction studies have revealed its potential to bind selectively to specific receptors or enzymes within biological systems. High-throughput screening techniques are often employed to evaluate its efficacy against various biological targets, providing insights into its mechanism of action and therapeutic potential.
Chemical Reactivity
The compound can undergo nucleophilic substitution reactions because of the chlorophenyl moiety, which can participate in electrophilic aromatic substitution. Additionally, the pyrrolidine ring can engage in ring-opening reactions under certain conditions, leading to the formation of various derivatives.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The compound is compared to four analogs with modified aromatic substituents, functional groups, or stereochemistry. Key distinctions are summarized below:
Table 1: Structural and Physicochemical Comparison
Functional Group and Substituent Analysis
- Chlorophenoxy vs. Fluorophenyl/Other Halogens: The chlorophenoxy group in the target compound provides moderate lipophilicity (logP ~2.3 estimated), while the fluorophenyl analog () has lower lipophilicity due to fluorine’s smaller size and higher electronegativity. Bromine in increases steric hindrance and polarizability .
Stereochemical Variations :
Additional Functional Groups :
Predicted Pharmacological Implications
While direct bioactivity data are unavailable for the target compound, structural trends suggest:
- Chlorophenoxy groups may enhance membrane permeability compared to sulfonyl or carboxylic acid derivatives.
- Fluorophenyl analogs could exhibit improved metabolic stability over chlorinated compounds due to stronger C-F bonds .
- Naphthyloxy substituents () might improve aromatic stacking interactions in hydrophobic binding pockets .
Biological Activity
(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a 4-chlorophenoxy group, which enhances its solubility and stability in biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- A pyrrolidine ring , which contributes to its pharmacological properties.
- A 4-chlorophenoxy group , which is significant for its interaction with biological targets.
This unique structure allows for various biochemical interactions, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory Activity : Studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, it has shown potential in reducing inflammation in carrageenan-induced paw edema models .
- Analgesic Properties : Preliminary findings indicate that the compound may possess analgesic effects, potentially through its anti-inflammatory mechanisms.
- Interaction with Biological Targets : The compound has been evaluated for its ability to bind selectively to specific receptors or enzymes. High-throughput screening techniques have been employed to assess its efficacy against various biological targets, indicating a promising therapeutic profile.
The mechanism of action involves the compound's interaction with various molecular targets:
- It modulates the activity of enzymes and receptors, leading to alterations in cellular signaling pathways.
- The chlorophenoxy moiety enhances binding affinity to specific proteins, which may be crucial for its pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
In Vivo Studies
Animal model studies have supported the anti-inflammatory and analgesic effects observed in vitro. For example:
- In a study involving carrageenan-induced paw edema, the compound significantly reduced swelling compared to control groups.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to its unique chemical structure. The following table summarizes key features:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Pyrrolidine derivative | Anti-inflammatory | 0.04 (COX-2) |
| Celecoxib | Sulfonamide | Anti-inflammatory | 0.04 (COX-2) |
| Diclofenac | Phenylacetic acid | Anti-inflammatory | 0.05 (COX-2) |
Q & A
Q. Optimization Tips :
- Use low temperatures (0–5°C) during reduction steps to avoid over-reduction.
- Purify via recrystallization or chiral HPLC to isolate the (2S)-enantiomer .
How is the stereochemical configuration of the compound verified?
Basic
The (2S) configuration is confirmed using:
- Chiral HPLC : Separates enantiomers via a chiral stationary phase; retention times are compared to standards .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or coupling constants (e.g., ) to determine spatial arrangements .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns .
Example :
A 2023 study resolved the (2S,4R) configuration of a related pyrrolidine derivative using single-crystal X-ray analysis, confirming stereochemistry .
How can researchers optimize reaction yields while maintaining enantiomeric purity during synthesis?
Advanced
Methodological Strategies :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity of phenoxy groups .
- Temperature Control : Lower temperatures (-20°C) reduce racemization during esterification or amidation steps .
- In Situ Monitoring : Use FTIR or F NMR to track intermediates and adjust reaction parameters dynamically .
Q. Workflow :
Dissolve 10 mg in DMSO-d for NMR.
Run reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
How does the chlorophenoxy moiety influence pharmacokinetics compared to halogenated analogs?
Advanced
Comparative Analysis :
- Lipophilicity : Chlorine increases logP vs. fluoro or methoxy analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : The C-Cl bond resists oxidative metabolism better than C-Br or C-I, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
